N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-1H-imidazole-1-carboxamide is a carboxamide derivative featuring a fluorinated benzyl group attached to the nitrogen of an imidazole ring. The synthesis of related compounds often involves coupling reactions between imidazole intermediates and substituted amines, as exemplified in , where a structurally analogous urea derivative was prepared via a similar strategy .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-10-3-1-9(2-4-10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDIEXLQYSGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride and an appropriate nucleophile.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the imidazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of antifungal, antibacterial, and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its imidazole ring.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Industry: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The substitution pattern on the phenyl ring significantly influences physicochemical and biological properties. Key examples include:
- Halogen Effects: The 4-fluoro substituent (target compound) offers moderate electronegativity and lipophilicity, whereas the 4-chloro analog () increases molecular weight and may enhance hydrophobic interactions .
Variations in the Imidazole Substituent Position
The position of the carboxamide group on the imidazole ring affects molecular geometry and interactions:
- 1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide () places the carboxamide at the 4-position of the imidazole, compared to the 1-position in the target compound. This positional shift may alter hydrogen-bonding patterns or steric hindrance, influencing receptor affinity .
Heterocycle Modifications
Replacing the imidazole core with benzimidazole or other heterocycles modifies aromaticity and bulk:
- Such modifications are common in antifungal agents (e.g., benzimidazole-based drugs) .
Functional Group Replacements
- Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide, ) replaces the fluorobenzyl group with a trichlorophenoxyethyl chain, resulting in a fungicidal agent.
- BIA 10-2445 (N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide, ) incorporates a pyridyl group, enhancing metal-coordination capacity, which is critical for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
